molecular formula C12H26N2O2 B6340577 tert-Butyl 3-{[3-(dimethylamino)propyl]amino}propanoate CAS No. 1221341-31-6

tert-Butyl 3-{[3-(dimethylamino)propyl]amino}propanoate

Cat. No.: B6340577
CAS No.: 1221341-31-6
M. Wt: 230.35 g/mol
InChI Key: ZKRCBBNCPZPAKW-UHFFFAOYSA-N
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Description

Tert-Butyl 3-{[3-(dimethylamino)propyl]amino}propanoate is a chemical compound with a unique structure that finds applications in various fields of scientific research. It is known for its versatility and effectiveness in different chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-{[3-(dimethylamino)propyl]amino}propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-{[3-(dimethylamino)propyl]amino}propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially when reacting with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Tert-Butyl 3-{[3-(dimethylamino)propyl]amino}propanoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-{[3-(dimethylamino)propyl]amino}propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions, or as a ligand, binding to metal centers in coordination chemistry. Its effects are mediated through these interactions, influencing various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate
  • Tert-Butyl 3-(methylamino)propanoate

Uniqueness

Tert-Butyl 3-{[3-(dimethylamino)propyl]amino}propanoate is unique due to its specific structural features, which confer distinct reactivity and properties.

Properties

IUPAC Name

tert-butyl 3-[3-(dimethylamino)propylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O2/c1-12(2,3)16-11(15)7-9-13-8-6-10-14(4)5/h13H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRCBBNCPZPAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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